1-Amino-5-iodoindazole
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Overview
Description
1-Amino-5-iodoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both amino and iodine substituents on the indazole ring makes this compound a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-iodoindazole can be synthesized through several methods. One common approach involves the cyclization of 2-iodoaniline with hydrazine hydrate under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 5-iodoindazole is reacted with an amine source.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-iodoindazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine substituent can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Nitro- or nitroso-indazole derivatives.
Reduction: Deiodinated indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-5-iodoindazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-iodoindazol-1-amine |
InChI |
InChI=1S/C7H6IN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2 |
InChI Key |
GOKPIMCCNTVWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NN2N |
Origin of Product |
United States |
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